molecular formula C10H10F2O2 B573162 2-(2,6-Difluorophenyl)-2-methylpropanoic acid CAS No. 1216838-87-7

2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B573162
CAS No.: 1216838-87-7
M. Wt: 200.185
InChI Key: LKIUUVZMMOKAMF-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzene, which is commercially available.

    Friedel-Crafts Alkylation: The 2,6-difluorobenzene undergoes Friedel-Crafts alkylation with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the isobutyryl group to the benzene ring.

    Hydrolysis: The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: Friedel-Crafts alkylation followed by hydrolysis. The reaction conditions are optimized for efficiency and yield, and the process is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols or aldehydes.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenylacetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.

    2,6-Difluorobenzoic acid: Contains a benzoic acid group instead of a propanoic acid group.

    2,6-Difluorophenol: Contains a hydroxyl group instead of a carboxylic acid group.

Uniqueness

2-(2,6-Difluorophenyl)-2-methylpropanoic acid is unique due to the presence of both fluorine atoms and the propanoic acid group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

2-(2,6-Difluorophenyl)-2-methylpropanoic acid is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group attached to a branched propanoic acid backbone. This compound has garnered attention in pharmaceutical research due to its significant biological activity, particularly as an enzyme inhibitor and its potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₀F₂O₂
  • Molecular Weight : Approximately 200.18 g/mol
  • Structure : The presence of fluorine atoms enhances lipophilicity and biological activity, making it a subject of interest in drug design and development.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Enzyme Inhibition : This compound has been identified as an inhibitor of specific enzymes, which may have implications in therapeutic areas such as cancer treatment and metabolic disorders. Its structural similarity to amino acids suggests potential interactions with biological pathways involved in protein synthesis and metabolism.

The biological activity of this compound can be attributed to its ability to interact with various metabolic enzymes. Preliminary studies suggest effective binding affinity with target enzymes, leading to altered metabolic pathways.

Case Study: Enzyme Interaction

A study focused on the interaction of this compound with Aldo-Keto Reductase (AKR) family proteins revealed that it could modulate the activity of these enzymes, which are implicated in diabetes and related complications. The findings suggest that the compound may play a role in regulating lipid metabolism through PPAR-α receptor involvement .

Comparative Analysis with Related Compounds

To understand the biological significance of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key characteristics:

Compound NameStructural FeaturesUnique Aspects
2-Methylpropanoic acidSimilar branched structureCommonly found in nature; less lipophilic
4-Fluorophenyl-3-methylbutanoic acidContains a different fluorinated ringMore potent in certain biological assays
3-(Trifluoromethyl)phenyl-3-methylbutanoic acidContains trifluoromethyl groupEnhanced lipophilicity; different biological activity

This comparative analysis illustrates how variations in fluorination patterns and branching influence the physical properties and biological activities of these compounds.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods that allow for high yields and purity. Its applications span multiple fields including medicinal chemistry and materials science. The compound's interactions with metabolic pathways make it a candidate for further exploration in drug design.

Properties

IUPAC Name

2-(2,6-difluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIUUVZMMOKAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679674
Record name 2-(2,6-Difluorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216838-87-7
Record name 2-(2,6-Difluorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-difluorophenyl)-2-methylpropanoic acid
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